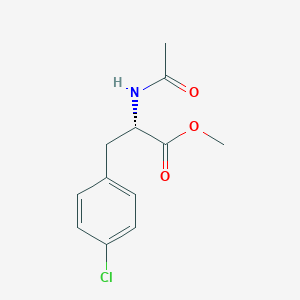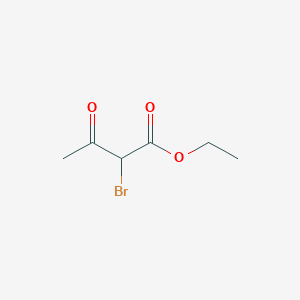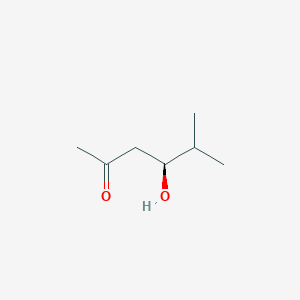
2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride
Overview
Description
2-(1-Cyclohexen-1-YL)-N-(cyclohexylmethyl)-1-ethanamine hydrochloride, often referred to as 2C-HCl, is a synthetic compound with a variety of uses in scientific research. It is a derivative of the psychoactive drug phenethylamine and is commonly used in the study of biochemistry, physiology, and pharmacology.
Scientific Research Applications
2C-HCl is used in a variety of scientific research applications, including the study of biochemistry, physiology, and pharmacology. It is often used as a probe compound to study the effects of other compounds on the body, as well as a tool to study the effects of drugs on the brain. Additionally, it has been used to study the effects of drugs on the cardiovascular system and to investigate the mechanisms of action of various drugs.
Mechanism of Action
2C-HCl is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI). This means that it inhibits the reuptake of these neurotransmitters, allowing them to remain active in the brain for longer periods of time. This can lead to a variety of effects, including increased alertness, improved mood, increased energy, and decreased appetite.
Biochemical and Physiological Effects
2C-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of serotonin, norepinephrine, and dopamine in the brain, as well as to increase the release of glutamate. Additionally, it has been shown to increase the levels of certain hormones, such as cortisol and testosterone, in the body. It has also been shown to have a mild stimulant effect, as well as to improve cognitive performance.
Advantages and Limitations for Lab Experiments
2C-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to study the effects of other compounds on the body. Additionally, it has been shown to have a mild stimulant effect, which can be useful in studying the effects of drugs on the brain. However, it also has some limitations, including the fact that it has a relatively short half-life, which can make it difficult to study the effects of long-term use.
Future Directions
The potential future directions for the use of 2C-HCl in scientific research are numerous. It could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of various drugs. Additionally, it could be used to study the effects of drugs on the brain, as well as to investigate the effects of drugs on various hormones in the body. Finally, it could be used to study the effects of drugs on cognitive performance and to investigate the effects of drugs on mood and behavior.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h7,15-16H,1-6,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQNPUDFBOQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)


![[(1Z,3Z)-4-Diphenylphosphanyl-1,2,3,4-tetraphenylbuta-1,3-dienyl]-diphenylphosphane](/img/structure/B1640090.png)

![[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1640104.png)




![(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B1640116.png)